
n-(4-Methoxyphenethyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Methoxyphenethyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the amine nitrogen. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methoxyphenethyl)-2-methylpropan-1-amine involves the reductive amination of 4-methoxyphenylacetone with 2-methylpropan-1-amine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is used as a precursor in the synthesis of more complex organic molecules .
Biology:
- It is studied for its potential biological activity, particularly its interaction with neurotransmitter systems .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent .
Industry:
Wirkmechanismus
The exact mechanism of action of n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is not fully understood. it is believed to interact with neurotransmitter systems, particularly the serotonin and dopamine receptors . This interaction may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenethylamine: Similar structure but lacks the 2-methylpropan-1-amine group.
2-Methylphenethylamine: Similar structure but lacks the methoxy group.
Phenethylamine: The parent compound without any substituents.
Uniqueness:
- The presence of both the methoxy group and the 2-methylpropan-1-amine group in n-(4-Methoxyphenethyl)-2-methylpropan-1-amine makes it unique compared to other phenethylamines. This unique structure may contribute to its distinct biological activity and potential applications .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-14-9-8-12-4-6-13(15-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
InChI-Schlüssel |
PIHLOLAIYDHLDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



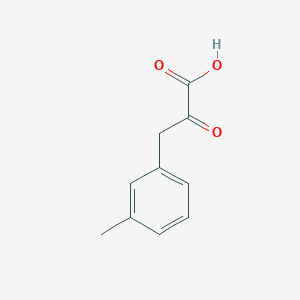
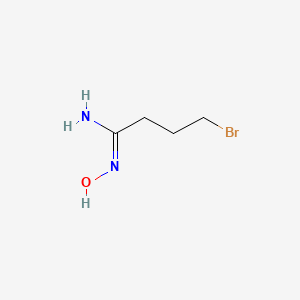
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
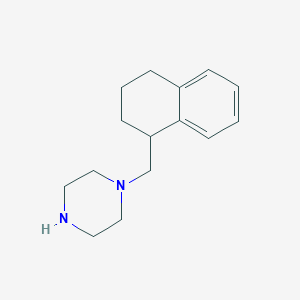
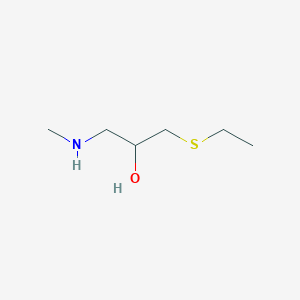
amine, Mixture of diastereomers](/img/structure/B15323237.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
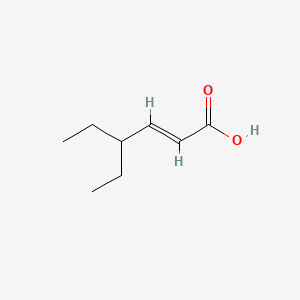
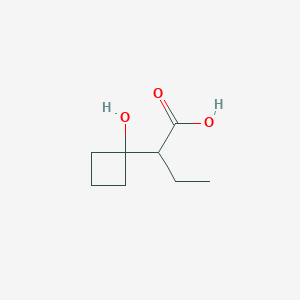
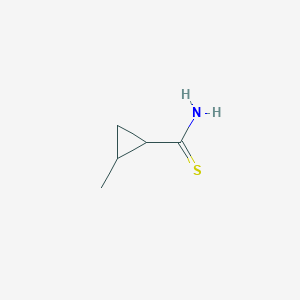
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
